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Compound of Interest

Compound Name: 4-Bromopyridine-2,5-diamine

CAS No.: 1806851-06-8

Cat. No.: B1381796 Get Quote

Introduction & Structural Utility
4-Bromopyridine-2,5-diamine is a trifunctional scaffold offering unique orthogonal reactivity.

Unlike simple pyridines, the presence of two amino groups with distinct electronic environments

(C2 vs. C5) and a reactive halogen (C4) allows for the rapid construction of complex fused

heterocycles, particularly 1H-pyrrolo[3,2-c]pyridines (5-azaindoles) and imidazo[4,5-c]pyridines.

The Reactivity Landscape
To successfully utilize this molecule, one must understand the electronic "personality" of each

position:
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Position Functional Group
Electronic
Character

Reactivity Profile

C4 Bromide (-Br)
Electrophilic

(Activated)

Excellent handle for

Pd-catalyzed cross-

coupling (

is possible but

deactivated by amino

groups; Pd is

preferred).

N5
Amine (-NH

)

Nucleophilic (Aniline-

like)

High Nucleophilicity.

Meta to the pyridine

nitrogen. Reacts

readily with acyl

chlorides/isocyanates.

N2
Amine (-NH

)
Amidine-like

Low Nucleophilicity.

Ortho to the pyridine

nitrogen. Resonance

delocalization into the

ring renders it less

reactive to

electrophiles but more

acidic.

N1 Pyridine Nitrogen Basic

Proton acceptor.

Directs ortho-lithiation

(though dangerous

with -Br present).

Visualizing the Reaction Pathways
The following diagram illustrates the divergent synthetic pathways accessible from this core

scaffold.
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4-Bromopyridine-
2,5-diamine

Pathway A:
Suzuki-Miyaura Coupling

(C4 Arylation)
Pd(dppf)Cl2
Ar-B(OH)2

Pathway B:
Selective N5-Acylation

(Differentiation)

R-COCl (1 eq)
0°C

Pathway C:
Sonogashira + Cyclization

(Pyrrolo[3,2-c]pyridine Synthesis)

1. Alkyne/Pd/Cu
2. Base/Heat

4-Aryl-2,5-diaminopyridine
(Kinase Inhibitor Core)

N-(2-amino-4-bromopyridin-5-yl)amide

4-Amino-1H-pyrrolo[3,2-c]pyridine
(5-Azaindole)

Click to download full resolution via product page

Caption: Divergent synthetic workflows. Note the high-value conversion to 5-azaindoles

(Pathway C).

Handling & Preparation (Crucial Step)
Stability Warning: Diaminopyridines are prone to oxidation (darkening) upon exposure to air.

Storage: Store under Argon/Nitrogen at -20°C.

In-Situ Generation: For critical steps (like Pathway C), it is often best to generate the diamine

from 2-amino-4-bromo-5-nitropyridine via reduction (Fe/NH

Cl or H

/Ra-Ni) immediately prior to use.

Protocol A: Selective N5-Acylation
Objective: To functionalize the C5-amine while leaving the C2-amine free. Mechanism: The C5-

amine is electronically distinct. The C2-amine's lone pair is delocalized onto the pyridine

nitrogen (amidine resonance), significantly reducing its nucleophilicity compared to the "aniline-

like" C5-amine.

Materials
4-Bromopyridine-2,5-diamine (1.0 eq)
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Acyl Chloride (e.g., Benzoyl chloride) (1.05 eq)

Triethylamine (TEA) (1.2 eq)

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
Dissolution: Dissolve 4-Bromopyridine-2,5-diamine in anhydrous DCM (0.1 M

concentration) under an inert atmosphere.

Cooling: Cool the solution to 0°C using an ice bath. Temperature control is vital to maintain

kinetic selectivity.

Addition: Add TEA followed by the dropwise addition of the Acyl Chloride over 15 minutes.

Reaction: Stir at 0°C for 2 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting

material (more polar) should disappear, converting to the mono-acylated product.

QC Check: If di-acylation is observed, lower temperature to -10°C.

Workup: Quench with saturated NaHCO

. Extract with DCM. Wash organic layer with brine, dry over Na

SO

, and concentrate.[1]

Outcome: The product is predominantly N-(2-amino-4-bromopyridin-5-yl)benzamide.

Protocol B: Synthesis of 5-Azaindoles (Pyrrolo[3,2-
c]pyridines)
Objective: To construct a fused pyrrole ring using the C4-Br and C5-NH

handles. This is a "Gold Standard" reaction for creating kinase inhibitor scaffolds.

Mechanism:
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Sonogashira Coupling: Installation of an alkyne at C4.

Cyclization: 5-endo-dig or 5-exo-dig attack of the C5-amine onto the alkyne, followed by

isomerization to form the aromatic system.

Start:
4-Br-2,5-diamine

Intermediate:
4-(Alkynyl)-2,5-diamine

Pd(PPh3)4, CuI
Terminal Alkyne

Cyclization:
Intramolecular Amine Attack

KOtBu / Heat
(In situ)

Product:
4-Amino-1H-pyrrolo[3,2-c]pyridine

Aromatization

Click to download full resolution via product page

Caption: The Larock-type heteroannulation sequence adapted for pyridine systems.

Detailed Protocol
Reagents:

Substrate: 4-Bromopyridine-2,5-diamine (1.0 mmol)

Alkyne: Phenylacetylene (1.2 mmol)

Catalyst: Pd(PPh
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)

(5 mol%)[2]

Co-Catalyst: CuI (10 mol%)

Base/Solvent: Triethylamine (TEA) / DMF (1:3 ratio).

Degassing (Critical): Place substrate, catalysts, and solvent in a pressure tube. Sparge with

Argon for 10 minutes. Oxygen poisons the Pd catalyst and oxidizes the diamine.

Coupling: Add the alkyne. Seal the tube and heat to 80°C for 4-6 hours.

Cyclization (One-Pot):

Often, the cyclization occurs spontaneously at 80°C.

If incomplete (check LCMS): Add stronger base (KOtBu, 2.0 eq) and heat to 100°C for 1

hour to force the ring closure.

Purification: The product is a 4-amino-5-azaindole. These are polar. Purification usually

requires flash chromatography with DCM/MeOH (95:5).

Protocol C: Suzuki-Miyaura Cross-Coupling
Objective: Arylation at C4 without affecting the amino groups.

Optimization Notes
Catalyst:Pd(dppf)Cl

·DCM is preferred over Pd(PPh

)

for this substrate because the chelating ferrocene ligand is more robust against poisoning by
the free amines.

Base: Use K
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PO

(mild) instead of Na

CO

to prevent side reactions with the sensitive amines.

Step-by-Step
Combine 4-Bromopyridine-2,5-diamine (1 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl

(5 mol%), and K

PO

(3 eq).

Solvent: 1,4-Dioxane/Water (4:1).

Degas thoroughly.

Heat at 90°C for 12 hours.

Workup: Filter through Celite to remove Pd black. Extract with Ethyl Acetate.

Yield Expectation: 60-80%. The C2/C5 amines generally do not require protection if the

boronic acid is not highly electrophilic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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